cyclopentyl N,N-diethylcarbamate
Description
Cyclopentyl N,N-diethylcarbamate (CAS: 16379-15-0) is a carbamate ester characterized by a cyclopentyl group attached to the oxygen atom of the carbamate functional group. Its molecular formula is C₁₀H₁₉NO₂ (molecular weight: 185.26 g/mol), and its structure is defined by the InChIKey GWOSHUMBUKZVJV-UHFFFAOYSA-N . Carbamates of this type are often utilized in organic synthesis, particularly as intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. The cyclopentyl moiety introduces steric bulk, which can influence reactivity and physical properties compared to other carbamate derivatives.
Properties
CAS No. |
16379-15-0 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
cyclopentyl N,N-diethylcarbamate |
InChI |
InChI=1S/C10H19NO2/c1-3-11(4-2)10(12)13-9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI Key |
GWOSHUMBUKZVJV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1CCCC1 |
Canonical SMILES |
CCN(CC)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
This section compares cyclopentyl N,N-diethylcarbamate with structurally related N,N-diethylcarbamate derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
O-Aryl N,N-Diethylcarbamates
O-Aryl carbamates feature aromatic rings substituted with halogen, alkoxy, or other functional groups. Key examples include:
Table 1: Comparison of O-Aryl N,N-Diethylcarbamates
Key Findings :
- Electron-withdrawing groups (e.g., Cl, Br) increase melting points and stability due to enhanced intermolecular interactions .
Halogen-Substituted Phenyl Carbamates
Halogenated derivatives are notable for their reactivity in cross-coupling reactions.
Table 2: Halogen-Substituted Derivatives
Key Findings :
- Iodo substituents increase molecular weight significantly, which may reduce solubility in polar solvents .
- Fluorine atoms improve metabolic stability in bioactive compounds, though this property is less relevant to cyclopentyl carbamates .
Complex Carbamates with Extended Substituents
Carbamates with bulky or functionalized substituents highlight structural diversity:
Table 3: Complex Carbamate Derivatives
Key Findings :
- Pentoxy groups enhance lipophilicity, making such derivatives suitable for lipid-based drug delivery systems .
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